molecular formula C21H14N2O B2991318 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol CAS No. 923250-25-3

2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol

Cat. No.: B2991318
CAS No.: 923250-25-3
M. Wt: 310.356
InChI Key: KGZDFIMVQJKIPU-UHFFFAOYSA-N
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Description

2-(2H-Phenanthro[9,10-d]imidazol-2-yl)phenol is a phenanthroimidazole derivative characterized by a planar aromatic system with a hydroxyl group at the ortho position relative to the imidazole ring. This structural arrangement enables excited-state intramolecular proton transfer (ESIPT), a photophysical process where the hydroxyl proton transfers to the adjacent nitrogen atom upon photoexcitation, resulting in dual emission bands and a large Stokes shift .

The compound has been extensively studied for its application in fluorescence-based sensors, particularly for detecting hydrogen fluoride (HF) in phosphonofluoridate-containing nerve agents (e.g., sarin). When the hydroxyl group is protected as a silyl ether, the compound exhibits emission at ~370 nm. Exposure to HF cleaves the silyl group, triggering ESIPT and shifting emission to longer wavelengths (~450–500 nm), enabling rapid and selective detection .

Properties

IUPAC Name

2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O/c24-18-12-6-5-11-17(18)21-22-19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(19)23-21/h1-12,21,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZDFIMVQJKIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol typically involves the condensation of 9,10-phenanthraquinone with an appropriate aromatic aldehyde and ammonium acetate. This reaction is often carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Phenanthroimidazole Derivatives

Table 1: Key Comparisons of Phenanthroimidazole-Based Compounds
Compound Name & Structure Modifications Application Key Properties Reference
2-(2H-Phenanthro[9,10-d]imidazol-2-yl)phenol HF detection in nerve agents - Silyl-protected form: λem ~370 nm
- ESIPT-activated: λem ~450–500 nm
- Selective for HF over other acids
2-(1-(p-Tolyl)-1H-phenanthro[9,10-d]imidazol-2-yl)phenol Hg<sup>2+</sup> sensing - Ratiometric response (I477/I380)
- LOD = 7.8 nM
- Cell-permeable for imaging in HeLa cells
Pi (2-(1H-Phenanthro[9,10-d]imidazol-2-yl)phenol) Phosgene detection - ESIPT-based detection
- Higher LoD (0.14 mM) in solution
- Limited selectivity vs. triphosgene
4-(1H-Phenanthro[9,10-d]imidazol-2-yl)-benzaldehyde Cellular imaging - Benzaldehyde substitution enables protein binding
- Used in cell biology for fluorescence imaging

Key Findings :

  • Sensitivity & Selectivity : The Hg<sup>2+</sup> probe () demonstrates superior sensitivity (LOD = 7.8 nM) compared to the phosgene sensor Pi (LoD = 0.14 mM) (). Structural modifications, such as the p-tolyl group, enhance metal ion specificity.
  • ESIPT Activation: The silyl-protected form of this compound requires HF exposure for ESIPT activation, whereas Pi and the Hg<sup>2+</sup> probe inherently utilize ESIPT for ratiometric detection .

Benzimidazole Analogs

Table 2: Comparison with Benzimidazole Derivatives
Compound Name & Structure Application Key Properties Reference
2-(1H-Benzimidazol-2-yl)phenol Crystal structure analysis - Strong N–H···O hydrogen bonds
- π-π stacking interactions
- Limited fluorescence studies
Benzimidazole-phenol boron complexes Optoelectronic materials - Deep-blue solid-state emission
- No detailed photophysical data reported
Schiff-base OHLs (e.g., 1a, 1b, 1c) Hydrate luminogens - Water-induced fluorescence turn-on
- Stacking-dependent emission

Key Findings :

  • Hydrogen Bonding vs. ESIPT: Unlike phenanthroimidazole derivatives, benzimidazole analogs (e.g., 2-(1H-benzimidazol-2-yl)phenol) rely on intermolecular hydrogen bonding rather than ESIPT, limiting their Stokes shifts and sensor applications .
  • Optoelectronic Potential: Benzimidazole-phenol boron complexes exhibit deep-blue emission but lack comprehensive photophysical characterization, highlighting a research gap compared to phenanthroimidazole systems .

OLED Materials with Phenanthroimidazole Moieties

Table 3: Phenanthroimidazole-Based OLED Emitters
Compound Name & Structure Modifications Application Key Properties Reference
DDPPPA & DDPBA Non-doped blue OLEDs - Pyrene substituents enhance thermal stability (Td ~549–571°C)
- EQE up to 7.65%
NPI-PITPA Derivatives Green OLED hosts - Balanced charge injection
- High decomposition temperatures (~568°C)

Key Findings :

  • Thermal Stability: OLED materials with bulky substituents (e.g., pyrene, carbazole) exhibit superior thermal stability compared to the base this compound, which is optimized for sensing rather than device longevity .
  • Emission Tuning: Structural engineering (e.g., donor-acceptor architectures) in OLED compounds shifts emission wavelengths, whereas ESIPT-based sensors rely on proton transfer for signal generation .

Biological Activity

The compound 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol, a derivative of imidazole, has garnered attention due to its diverse biological activities. This article discusses its biochemical interactions, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The structural composition of this compound includes:

  • Imidazole Ring : A five-membered heterocyclic structure that plays a crucial role in its biological activity.
  • Phenolic Group : This group enhances the compound's ability to form hydrogen bonds, influencing its interaction with biomolecules.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Toxoplasma gondii. Its selectivity for this pathogen while sparing host cells is noteworthy and suggests potential for targeted therapeutic applications in infectious diseases .

Anticancer Potential

Preliminary studies have shown that this compound may possess anticancer properties. It has been observed to inhibit specific enzymes involved in cancer cell proliferation. The molecular mechanism likely involves the compound's ability to interact with cellular signaling pathways critical for tumor growth .

Antioxidant Properties

The compound has also demonstrated antioxidant activity. Studies suggest that its structural components allow it to scavenge free radicals effectively, which could be beneficial in mitigating oxidative stress-related diseases .

The mechanism through which this compound exerts its biological effects involves several biochemical pathways:

  • Enzyme Inhibition : The imidazole ring can form stable complexes with various enzymes, inhibiting their activity. For example, it may inhibit proteases by blocking substrate access to their active sites.
  • Metal Coordination : The compound can coordinate with metal ions in metalloproteins, affecting their catalytic functions.
  • Signal Transduction Modulation : It influences cellular signaling by interacting with kinases and transcription factors, potentially altering gene expression patterns .

Research Findings and Case Studies

A review of recent literature reveals various studies focusing on the synthesis and evaluation of this compound's biological activities:

StudyFindings
Tavgeniene et al. (2024)Investigated new derivatives of phenanthro[9,10-d]imidazole and their pharmacological properties .
Kula et al. (2021)Reported on the synthesis of phenanthro[9,10-d]imidazole derivatives with promising anticancer activity .
Amala et al. (2019)Highlighted the antioxidant properties of bifunctional imidazole-derived phenolic compounds .

Q & A

Q. What are the standard synthetic routes for 2-(2H-phenanthro[9,10-d]imidazol-2-yl)phenol, and how is its structure validated?

The compound is typically synthesized via condensation reactions. For example, derivatives are prepared by reacting aldehydes (e.g., 2-hydroxy-5-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde) with amines like 4-phenylsemicarbazide in ethanol, yielding products with ~75% efficiency. Structural validation employs 1H-NMR, 13C-NMR, and FT-IR spectroscopy to confirm imine bond formation and aromatic proton environments . For analogs, single-crystal X-ray diffraction (SC-XRD) is used to resolve molecular geometry, with mean C–C bond deviations <0.002 Å .

Q. What is the role of excited-state intramolecular proton transfer (ESIPT) in the fluorescence properties of this compound?

The phenolic hydroxyl and imidazole nitrogen in this compound enable ESIPT, a photophysical process where proton transfer occurs upon excitation. This results in dual emission bands (e.g., 380 nm and 477 nm) and a large Stokes shift (>100 nm), making it ideal for ratiometric sensing. The keto-enol tautomerism is solvent-dependent and critical for designing pH-sensitive probes .

Advanced Research Questions

Q. How can researchers optimize the selectivity and sensitivity of ESIPT-based probes using this compound for detecting metal ions like Hg²⁺?

Selectivity is enhanced by introducing Hg²⁺-specific recognition groups , such as vinyl ether moieties, which undergo Hg²⁺-triggered cleavage. For example, Yao et al. achieved a detection limit (LOD) of 7.8 nM for Hg²⁺ by modifying the fluorophore with a vinyl ether group. Sensitivity is improved via ratiometric fluorescence measurements (I477/I380), reducing background interference . Competing ions (e.g., Cu²⁺, Fe³⁺) are mitigated by steric shielding or chelator design .

Q. What experimental strategies resolve contradictions in phosgene detection performance between similar ESIPT probes?

The compound’s phosgene-sensing derivative (Pi) has a higher LOD (0.14 mM) compared to ABT probes due to slower carbamylation kinetics. To address this, researchers tune electron-withdrawing substituents on the phenolic ring to accelerate reaction rates. Hybrid probes incorporating thiourea or amino groups improve discrimination between phosgene and triphosgene .

Q. How does this compound enhance performance in organic light-emitting diodes (OLEDs)?

When complexed with metals (e.g., Zn²⁺), the compound acts as a host material in OLEDs, improving charge transport and exciton confinement. Li et al. demonstrated a Zn(PPI)₂ complex achieving 9.5% external quantum efficiency and 6.21 lm/W power efficiency. Key parameters include energy level alignment with emitters (e.g., Ir(piq)₃) and thermal stability (>200°C) .

Q. What methodologies quantify the impact of substituents on fluorescence quantum yield?

Substituents alter conjugation and ESIPT efficiency. Electron-withdrawing groups (e.g., nitro) reduce quantum yield by destabilizing the excited state, while electron-donating groups (e.g., methoxy) enhance it. Quantum yields are measured via comparative actinometry using rhodamine B as a standard. Time-resolved fluorescence spectroscopy further correlates lifetime with substituent effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key protocols include:

  • Storage : Dry, ventilated environments (<25°C) away from light to prevent decomposition .
  • Handling : Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Disposal : Incinerate in certified facilities to mitigate aquatic toxicity (EC50 <1 mg/L for Daphnia magna) .

Q. How can computational modeling guide the design of derivatives with tailored electronic properties?

Density functional theory (DFT) calculations predict HOMO-LUMO gaps and charge transfer dynamics. For example, studies on 2-((E)-2-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)vinyl)phenol reveal a HOMO localized on the phenol group and LUMO on the imidazole, guiding modifications for redshifted emission . Molecular dynamics simulations assess solvation effects on ESIPT kinetics .

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